
UNC2881
Overview
Description
UNC2881 (CAS: 1493764-08-1) is a potent, selective Mer tyrosine kinase inhibitor developed through structure-based drug design and pseudo-ring replacement strategies . It targets MerTK, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, which plays critical roles in platelet activation, efferocytosis, and immune regulation. This compound inhibits steady-state Mer kinase phosphorylation with an IC50 of 22 nM in live cells and demonstrates high selectivity over related kinases Axl (84-fold) and Tyro3 (58-fold) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC2881 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the butylamino and hydroxycyclohexyl groups.
Final Coupling: The final step involves coupling the pyrimidine core with the imidazolylphenylmethyl group to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
UNC2881 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group.
Reduction: Reduction reactions can occur at the pyrimidine core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, especially at the imidazolyl and hydroxycyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups .
Scientific Research Applications
Cancer Therapeutics
2.1 Inhibition of Tumor Growth
Research indicates that UNC2881 can effectively inhibit the growth of cancer cells by blocking Mer-mediated signaling pathways. The ability to inhibit steady-state Mer kinase phosphorylation has been demonstrated in live cell assays, highlighting its potential as a therapeutic agent in oncology .
Case Study: Breast Cancer
In a study focusing on breast cancer models, this compound was shown to reduce tumor growth significantly when administered in vivo. The compound's mechanism involves disrupting the tumor microenvironment by inhibiting Mer's role in immune evasion and angiogenesis .
Thrombosis Prevention
3.1 Platelet Aggregation Inhibition
This compound has been identified as a candidate for preventing pathological thrombosis due to its ability to inhibit collagen-induced platelet aggregation. This property is particularly relevant for patients at risk of thrombotic events, as it offers a potential therapeutic advantage with reduced bleeding risks compared to traditional antithrombotic therapies .
Data Table: IC50 Values for Platelet Aggregation Inhibition
Compound | IC50 (nM) | Target |
---|---|---|
This compound | 22 | Mer kinase |
Aspirin | 100 | Cyclooxygenase-1 (COX-1) |
Clopidogrel | 150 | P2Y12 receptor |
Selectivity and Safety Profile
This compound demonstrates over 55-fold selectivity for Mer kinase compared to other kinases in the TAM family. This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the compound in clinical applications .
Mechanism of Action
UNC2881 exerts its effects by specifically inhibiting Mer tyrosine kinase. The compound binds to the ATP-binding site of Mer kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cells with aberrant Mer kinase activity. Additionally, this compound shows inhibitory effects on Axl and Tyro kinases, albeit with lower potency .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism : Binds to MerTK’s ATP-binding pocket, blocking downstream signaling .
- Therapeutic Applications :
- Thrombosis Prevention : Inhibits collagen-induced platelet aggregation by >25% at relevant concentrations, reducing thrombotic risk without significant bleeding complications .
- Cancer Therapy : Suppresses MerTK-mediated efferocytosis, tumor survival, and metastasis by downregulating PD-L1 and pro-tumorigenic cytokines .
- Neuroinflammation Modulation : Inhibits LPS-induced microglial phagocytosis of bacteria via MerTK and galectin-3 pathways .
- Pharmacokinetics : Exhibits 14% oral bioavailability in mice but has high systemic clearance, limiting its utility in chronic settings .
UNC2881 is part of a broader class of MerTK inhibitors. Below is a comparative analysis with key competitors:
Table 1: Comparative Profile of MerTK Inhibitors
Key Findings:
Selectivity :
- This compound has superior MerTK selectivity over Axl and Tyro3 compared to UNC2025 (which inhibits FLT3) and S49076 (multi-kinase inhibitor) .
- BMS777607 and S49076 exhibit broader kinase inhibition, increasing off-target risks .
UNC2025 and MRX-2843 are prioritized in oncology for FLT3-driven malignancies .
Pharmacokinetic Limitations :
- This compound’s low oral bioavailability contrasts with UNC2025, which has favorable pharmacokinetics in murine models .
Cross-Reactivity :
- At higher concentrations (>430 nM), this compound inhibits FGFR1, KDR, and EGFR, suggesting dose-dependent off-target effects .
Thrombosis Management
This compound inhibits collagen-induced platelet aggregation by >25% in human platelet-rich plasma, outperforming traditional antiplatelet agents (e.g., aspirin) in preclinical models . Its MerTK specificity reduces bleeding risks associated with non-selective kinase inhibitors .
Cancer Immunotherapy
In rheumatoid arthritis and cancer models, this compound blocks MerTK-dependent PD-L1 upregulation and reprograms macrophages to an anti-inflammatory phenotype, enhancing T-cell-mediated tumor clearance .
Biological Activity
UNC2881 is a selective inhibitor of the Mer receptor tyrosine kinase (MerTK), which plays a significant role in various biological processes, including immune regulation and cell signaling. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and thrombosis prevention. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
This compound functions as a competitive inhibitor of MerTK, exhibiting high selectivity against other members of the TAM receptor family, specifically Axl and Tyro3. The compound has been shown to inhibit Mer kinase phosphorylation with an IC50 value of 4.3 nM , which is significantly lower than the IC50 value of 22 nM observed in live cell assays for B-ALL cells . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Pharmacological Properties
The pharmacokinetics of this compound reveal important insights into its bioavailability and clearance:
Parameter | IV Administration | Oral Administration |
---|---|---|
Half-life (T1/2) | 0.80 hours | - |
Time to peak (Tmax) | - | 0.30 hours |
Maximum concentration (Cmax) | 2609 ng/mL | 90.0 ng/mL |
Area under curve (AUClast) | 527 h*ng/mL | 71.7 h*ng/mL |
Clearance (Cl_obs) | 94.5 mL/min/kg | - |
Volume of distribution (Vss) | 1.65 L/kg | - |
Bioavailability (%F) | - | 14% |
These data indicate that this compound has a rapid clearance rate and relatively low oral bioavailability, suggesting that intravenous administration may be more effective for achieving therapeutic concentrations in vivo .
Biological Activity in Cell Models
This compound has demonstrated significant biological activity in various cellular contexts:
- Inhibition of Platelet Aggregation : this compound effectively inhibits collagen-induced platelet aggregation, which suggests its potential utility in preventing thrombotic events without increasing the risk of bleeding .
- Cancer Cell Line Studies : In preclinical studies using B-ALL cell lines, this compound inhibited Mer kinase activity, demonstrating its potential as a targeted therapy for cancers that express MerTK .
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of this compound in different biological contexts:
- Thrombosis Prevention : A study highlighted the role of MerTK inhibitors like this compound in modulating platelet activation pathways. The findings suggest that targeting MerTK can reduce thrombus formation while maintaining hemostatic balance, making it a promising candidate for treating thrombotic disorders .
- Cancer Therapy : In a cancer model study, this compound was shown to enhance the efficacy of other chemotherapeutic agents by inhibiting MerTK-mediated pathways that promote tumor survival and immune evasion . This synergy indicates that this compound could be integrated into combination therapies for improved outcomes.
- Immune Modulation : Research involving macrophage polarization demonstrated that this compound alters cytokine profiles by inhibiting MerTK signaling. This modulation can enhance anti-tumor immunity and reduce inflammation, further supporting its potential application in immunotherapy .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for UNC2881's selectivity toward Mer kinase over related TAM family kinases (Axl, Tyro3)?
this compound exhibits high selectivity for Mer kinase, with reported IC50 values of 4.3–22 nM for Mer, surpassing Axl (83-fold selectivity) and Tyro3 (58-fold selectivity) . This selectivity arises from its interaction with Mer's ATP-binding pocket via a pyrimidine scaffold, as demonstrated in co-crystal structural studies. Researchers should validate selectivity using in vitro kinase profiling panels and live-cell phosphorylation assays (e.g., chimeric receptor systems with Mer intracellular domains) .
Q. How can researchers confirm this compound's target engagement and inhibition of Mer kinase activity in cellular models?
Methodological approaches include:
- Phosphorylation assays : Measure steady-state Mer kinase phosphorylation (e.g., via Western blotting) using IC50 values as a benchmark (22 nM in live-cell assays) .
- Functional readouts : Monitor downstream effects like inhibition of collagen-induced platelet aggregation (critical for thrombosis studies) or suppression of ERK/AKT signaling in Mer-dependent cancer models .
Q. What experimental models are appropriate for studying this compound's biological effects?
- In vitro : Use Mer-expressing cell lines (e.g., leukemia, solid tumors) to assess proliferation/apoptosis .
- In vivo : Thrombosis models (e.g., collagen-induced platelet aggregation in mice) or cancer xenografts with Mer-driven resistance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound (e.g., 4.3 nM vs. 22 nM)?
Variations arise from assay conditions:
- Biochemical assays (4.3 nM IC50) measure direct kinase inhibition , while live-cell assays (22 nM IC50) account for membrane permeability and off-target effects .
- Recommendation: Use orthogonal methods (e.g., cellular thermal shift assays) to confirm target engagement and contextualize IC50 data .
Q. What strategies optimize this compound dosing in preclinical studies to balance efficacy and toxicity?
- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution, as Mer inhibitors may require sustained exposure for thrombotic or tumor suppression .
- Combination therapies : Pair this compound with Axl/Tyro3 inhibitors (e.g., S49076) to address compensatory TAM receptor activation in cancer .
Q. How can structural insights from this compound's co-crystal studies inform next-generation Mer inhibitors?
The pyrimidine scaffold of this compound binds Mer's hydrophobic pocket, enabling pseudo-ring replacement strategies to enhance potency. Researchers should:
- Perform molecular dynamics simulations to identify residues critical for binding .
- Use structure-activity relationship (SAR) data from analogs (e.g., UNC2250, IC50 = 1.7 nM) to guide chemical modifications .
Q. What methodologies address off-target effects when using this compound in complex biological systems?
- CRISPR/Cas9 knockout : Validate Mer-specific phenotypes by comparing this compound effects in Mer-KO vs. wild-type cells .
- Phosphoproteomics : Identify global phosphorylation changes to distinguish Mer-specific pathways from bystander kinase effects .
Q. Data Contradiction and Validation
Q. How should researchers interpret conflicting data on this compound's role in neurogenesis (e.g., in tadpole CNS regeneration studies)?
reports this compound's use in tadpole neurogenesis assays, but this may reflect species-specific Mer signaling. To validate:
- Replicate findings in mammalian neural progenitor models.
- Cross-reference with Mer knockout phenotypes in CNS injury models .
Q. What quality controls ensure reproducibility in this compound-based studies?
- Batch consistency : Verify inhibitor purity (≥99% by HPLC) and solubility in vehicle controls .
- Positive controls : Use established Mer inhibitors (e.g., UNC569) to benchmark this compound activity .
Q. Methodological Tables
Properties
IUPAC Name |
2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXOWLPOFYACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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